An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine Methyl Ester (Boc-Met-Ala-OMe)
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine Methyl Ester (Boc-Met-Ala-OMe)
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with the protected dipeptide, Boc-Met-Ala-OMe. We will delve into its core chemical properties, the rationale behind its molecular design, detailed methodologies for its synthesis and characterization, and its critical applications in modern biochemical and pharmaceutical research.
Core Molecular Profile of Boc-Met-Ala-OMe
Boc-Met-Ala-OMe is a strategically protected dipeptide derivative that serves as a fundamental building block in peptide chemistry.[1] Its structure consists of an L-methionine residue and an L-alanine residue linked by a peptide bond. The N-terminus of methionine is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus of alanine is protected as a methyl ester (OMe). This dual-protection scheme is crucial for its utility in controlled, sequential peptide synthesis.
Chemical Structure
The chemical structure of Boc-Met-Ala-OMe is illustrated below. The Boc group on the N-terminus prevents unwanted polymerization, while the methyl ester on the C-terminus prevents reaction at the carboxyl group during the subsequent coupling of the N-terminal amine.
Caption: Chemical structure of Boc-Met-Ala-OMe.
Physicochemical Data
The fundamental quantitative data for Boc-Met-Ala-OMe are summarized below, providing essential information for experimental design and analysis.[1]
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]propanoic acid methyl ester | [1] |
| Synonyms | N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester, Boc-L-Met-L-Ala-OMe | [1] |
| CAS Number | 18670-99-0 | [1] |
| Molecular Formula | C15H28N2O5S | [1] |
| Molecular Weight | 348.46 g/mol | [1] |
| Appearance | Typically a white to off-white solid or powder | [] |
| Storage | 2-8°C, in a tightly closed container, protected from light and moisture | [1] |
The Scientific Rationale: Strategic Use of Protecting Groups
In peptide synthesis, the targeted formation of a specific peptide bond between two amino acids requires that all other reactive functional groups be temporarily masked or "protected." The choice of protecting groups is a critical experimental decision that dictates the overall synthetic strategy.
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N-Terminal Protection (Boc Group): The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[3] Its utility stems from its stability during the peptide coupling reaction and its clean, efficient removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA), which typically do not cleave the peptide backbone.[3] This allows for the iterative deprotection of the N-terminus and subsequent addition of the next amino acid in the sequence.[3]
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C-Terminal Protection (Methyl Ester): The methyl ester (OMe) protects the C-terminal carboxyl group of alanine. This prevents the carboxylate from acting as a nucleophile and engaging in unwanted side reactions. It is stable under the mild acidic conditions used for Boc deprotection, ensuring the C-terminus remains protected throughout the chain assembly. The ester can be later hydrolyzed (saponified) under basic conditions to yield the free carboxylic acid if required for further coupling at the C-terminus.
Caption: Role of protecting groups in the synthesis of Boc-Met-Ala-OMe.
Synthesis Protocol: Solution-Phase Peptide Coupling
The synthesis of Boc-Met-Ala-OMe is typically achieved via a solution-phase coupling reaction between N-terminally protected Boc-L-methionine (Boc-Met-OH) and C-terminally protected L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The choice of coupling reagents is critical for ensuring high yield and minimizing racemization. A common and effective method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent and a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) to neutralize the hydrochloride salt and facilitate the reaction.
Detailed Experimental Workflow
This protocol describes a representative procedure for a laboratory-scale synthesis.
Caption: Workflow for the solution-phase synthesis of Boc-Met-Ala-OMe.
Step-by-Step Methodology
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Reagent Preparation: In a round-bottomed flask, dissolve L-alanine methyl ester hydrochloride (1.0 eq) and Boc-L-methionine (1.05 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM).
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Causality: Using a slight excess of the carboxylic acid component (Boc-Met-OH) helps to drive the reaction to completion. DCM is chosen for its ability to dissolve the reactants and its inert nature.
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Neutralization: Cool the stirred solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIEA) (2.2 eq) dropwise.
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Causality: One equivalent of DIEA is required to neutralize the hydrochloride salt of the alanine methyl ester, liberating the free amine which is the active nucleophile. A second equivalent acts as the base required for the HATU-mediated coupling mechanism. Cooling is essential to control the exothermic reaction and minimize potential side reactions.
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Activation and Coupling: Add HATU (1.1 eq) to the reaction mixture in one portion.
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Causality: HATU is a highly efficient coupling reagent that reacts with the carboxyl group of Boc-Met-OH to form a highly reactive acyl-uronium intermediate. This intermediate is then rapidly attacked by the free amine of alanine methyl ester to form the peptide bond with minimal risk of racemization.
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Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it proceed at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
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Aqueous Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, a saturated brine solution.
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Causality: The NaHCO₃ wash removes unreacted acidic starting material (Boc-Met-OH) and acidic byproducts. The brine wash helps to remove residual water from the organic layer.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure Boc-Met-Ala-OMe.
Quality Control: A Self-Validating System
The integrity of any synthetic product is paramount. Each batch of synthesized Boc-Met-Ala-OMe must undergo rigorous analytical testing to confirm its identity, purity, and chiral integrity.[1] This validation is crucial for its use as a starting material in cGMP processes or sensitive biological assays.
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High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the final product. A sharp, single peak at the expected retention time indicates a high degree of purity.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The observed mass should match the calculated molecular weight of C15H28N2O5S (348.46 g/mol ).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of all expected functional groups (Boc, methyl ester, amino acid side chains) and the integrity of the peptide backbone.
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Chiral Analysis: Chiral HPLC or other specialized techniques can be used to confirm the enantiomeric excess, ensuring that no racemization occurred during the synthesis.[1]
Applications in Scientific Research and Drug Development
Boc-Met-Ala-OMe is not an end product but a versatile intermediate with wide-ranging applications in the life sciences.
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Solid-Phase Peptide Synthesis (SPPS): It serves as a key precursor for the sequential assembly of longer, more complex peptide chains on a solid support resin.[1]
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Pharmaceutical Intermediate: It is a crucial building block for synthesizing therapeutic peptides and peptidomimetics being investigated for various diseases.[1]
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Biochemical Research: Scientists use this dipeptide in structure-activity relationship (SAR) studies to understand how specific amino acid sequences contribute to biological function and enzyme-substrate interactions.[1]
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Combinatorial Chemistry: It is employed in the generation of diverse peptide libraries for high-throughput screening in drug discovery campaigns.[1]
References
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Boc-Met-Ala-Ome CAS NO 18670-99-0, ChemicalCell. Available at: [Link]
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Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577, PubChem - NIH. Available at: [Link]
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Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction, Organic Syntheses Procedure. Available at: [Link]
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Boc-L-methionine | C10H19NO4S | CID 89857, PubChem - NIH. Available at: [Link]
